molecular formula C30H29NO9 B11055718 N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11055718
M. Wt: 547.6 g/mol
InChI Key: UXYZALGQFQCOAA-UHFFFAOYSA-N
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Description

N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including benzyl, chromenyl, and benzodioxol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromenyl Moiety: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic or basic conditions to form the chromenyl structure.

    Benzodioxol Ring Formation: The benzodioxol ring can be synthesized via the cyclization of catechol derivatives with methylene chloride in the presence of a base.

    Coupling Reactions: The final step involves coupling the chromenyl and benzodioxol intermediates with the benzylamine derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s structural features suggest potential biological activity, such as enzyme inhibition or receptor binding. It could be investigated for its effects on various biological pathways.

Medicine

Due to its potential biological activity, this compound may be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In material science, the compound could be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(1,3-benzodioxol-5-yl)propanamide
  • N-(3-ethoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Uniqueness

The presence of both ethoxy and methoxy groups in the benzyl moiety, along with the specific arrangement of the chromenyl and benzodioxol rings, gives N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide unique chemical properties. These structural features may result in distinct reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with related compounds

Properties

Molecular Formula

C30H29NO9

Molecular Weight

547.6 g/mol

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C30H29NO9/c1-4-37-23-11-17(9-10-22(23)35-2)15-31-26(32)14-20(18-12-24(36-3)29-25(13-18)38-16-39-29)27-28(33)19-7-5-6-8-21(19)40-30(27)34/h5-13,20,33H,4,14-16H2,1-3H3,(H,31,32)

InChI Key

UXYZALGQFQCOAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)CC(C2=CC3=C(C(=C2)OC)OCO3)C4=C(C5=CC=CC=C5OC4=O)O)OC

Origin of Product

United States

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